5-Chloronaphtho[1,2,3-cd]indol-6(2h)-one
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Overview
Description
5-Chloronaphtho[1,2,3-cd]indol-6(2H)-one is a heterocyclic compound that features a fused ring system combining naphthalene and indole structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloronaphtho[1,2,3-cd]indol-6(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of a naphthalene derivative, followed by cyclization and chlorination steps. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Chloronaphtho[1,2,3-cd]indol-6(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloronaphtho[1,2,3-cd]indol-6(2H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism by which 5-Chloronaphtho[1,2,3-cd]indol-6(2H)-one exerts its effects involves interactions with specific molecular targets. In the context of its anti-cancer activity, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies have shown that this compound can bind to active sites of target proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Another indole derivative with anti-tumor activity.
6H-Benzo[4,5]thieno[2,3-b]indole: Used in designing green thermally activated delayed fluorescence emitters.
Uniqueness
5-Chloronaphtho[1,2,3-cd]indol-6(2H)-one stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Its potential as an anti-cancer agent, combined with its versatility in undergoing various chemical reactions, makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H8ClNO |
---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
10-chloro-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9,11,13(16)-heptaen-8-one |
InChI |
InChI=1S/C15H8ClNO/c16-11-5-6-12-13-10(7-17-12)8-3-1-2-4-9(8)15(18)14(11)13/h1-7,17H |
InChI Key |
WNGLFQPKEJCDOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CNC4=C3C(=C(C=C4)Cl)C2=O |
Origin of Product |
United States |
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